molecular formula C18H16O5 B11642814 (7-Ethoxy-9-oxo-9H-fluoren-2-yloxy)-acetic acid, methyl ester

(7-Ethoxy-9-oxo-9H-fluoren-2-yloxy)-acetic acid, methyl ester

Cat. No.: B11642814
M. Wt: 312.3 g/mol
InChI Key: VIGBGLNPMVBYIM-UHFFFAOYSA-N
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Description

(7-Ethoxy-9-oxo-9H-fluoren-2-yloxy)-acetic acid, methyl ester: is an organic compound that belongs to the class of fluorenone derivatives. This compound is characterized by its unique structure, which includes a fluorenone core substituted with an ethoxy group and an acetic acid methyl ester moiety. Fluorenone derivatives are known for their diverse applications in various fields, including organic synthesis, materials science, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7-Ethoxy-9-oxo-9H-fluoren-2-yloxy)-acetic acid, methyl ester typically involves the following steps:

    Starting Material: The synthesis begins with fluorenone, which is commercially available or can be synthesized by the oxidation of fluorene.

    Ethoxylation: The fluorenone is then subjected to ethoxylation using ethyl iodide in the presence of a base such as potassium carbonate.

    Esterification: The resulting ethoxy-fluorenone is then reacted with chloroacetic acid in the presence of a base to form the corresponding acetic acid derivative.

    Methylation: Finally, the acetic acid derivative is esterified using methanol and a catalytic amount of sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (7-Ethoxy-9-oxo-9H-fluoren-2-yloxy)-acetic acid, methyl ester can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester and ethoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxidized fluorenone derivatives.

    Reduction: Reduced fluorenone derivatives, including alcohols and hydrocarbons.

    Substitution: Substituted fluorenone derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Organic Synthesis: (7-Ethoxy-9-oxo-9H-fluoren-2-yloxy)-acetic acid, methyl ester is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

Biology:

    Biological Probes: The compound is used in the development of fluorescent probes for biological imaging and diagnostics.

    Enzyme Inhibition: It has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

Industry:

    Materials Science: It is used in the development of advanced materials, including organic semiconductors and photovoltaic devices.

    Dyes and Pigments: The compound is used in the synthesis of dyes and pigments for various industrial applications.

Mechanism of Action

The mechanism of action of (7-Ethoxy-9-oxo-9H-fluoren-2-yloxy)-acetic acid, methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, the compound’s fluorescent properties allow it to be used as a probe in imaging studies, where it can bind to specific cellular components and emit fluorescence upon excitation.

Comparison with Similar Compounds

    Fluorenone: The parent compound of (7-Ethoxy-9-oxo-9H-fluoren-2-yloxy)-acetic acid, methyl ester, known for its use in organic synthesis and materials science.

    Fluorene: A precursor to fluorenone, used in the synthesis of various organic compounds.

    Fluorenol: A reduced derivative of fluorenone, used in the synthesis of pharmaceuticals and other organic molecules.

Uniqueness:

    Structural Features: The presence of the ethoxy group and acetic acid methyl ester moiety distinguishes this compound from other fluorenone derivatives.

    Applications: Its unique structure allows for diverse applications in chemistry, biology, medicine, and industry, making it a versatile compound in scientific research and industrial processes.

Properties

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

IUPAC Name

methyl 2-(7-ethoxy-9-oxofluoren-2-yl)oxyacetate

InChI

InChI=1S/C18H16O5/c1-3-22-11-4-6-13-14-7-5-12(23-10-17(19)21-2)9-16(14)18(20)15(13)8-11/h4-9H,3,10H2,1-2H3

InChI Key

VIGBGLNPMVBYIM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OCC(=O)OC

Origin of Product

United States

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